molecular formula C5H11NO3 B178809 N,2-dimethoxy-N-methylacetamide CAS No. 132289-57-7

N,2-dimethoxy-N-methylacetamide

Cat. No. B178809
M. Wt: 133.15 g/mol
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N
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Patent
US08372847B2

Procedure details

Triethylamine (115 mL) was added to a solution of methoxyacetic acid (35.0 g, 389 mmol) in CH2Cl2 (1200 mL) at room temperature. N,O-dimethylhydroxylamine hydrochloride (45.5 g, 467 mmol) was added, and after stirring for 5 min, the suspension was cooled to 0° C. Ethyl diazocarboxylate (EDC) (81.7 g, 428 mmol) was then added and the reaction mixture was stirred overnight while allowing it to warm to room temperature. The mixture was poured into a separatory funnel and diluted with CH2Cl2 (500 mL). The organic layer was washed with 1 N HCl (2×300 mL), saturated aqueous NaHCO3 solution (2×300 mL), and brine (300 mL), The resulting solution was dried over MgSO4, filtered and concentrated in vacuo. The product was purified by column chromatography on a short column of silica gel (5% methanol in CH2Cl2) to afford N,2-dimethoxy-N-methylacetamide (33.2 g, 64% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.20 (s, 2H), 3.67 (s, 3H), 3.45 (s, 3H), 3.17 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 173.0, 69.7, 69.4, 61.4, 59.4; LRMS (ESI) m/e 134.1 [(M+H)+, calcd for C5H12NO3 134.1].
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ethyl diazocarboxylate
Quantity
81.7 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][CH2:10][C:11]([OH:13])=O.Cl.[CH3:15][NH:16][O:17][CH3:18]>C(Cl)Cl>[CH3:18][O:17][N:16]([CH3:15])[C:11](=[O:13])[CH2:10][O:9][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 g
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
45.5 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Ethyl diazocarboxylate
Quantity
81.7 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl (2×300 mL), saturated aqueous NaHCO3 solution (2×300 mL), and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on a short column of silica gel (5% methanol in CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(COC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.